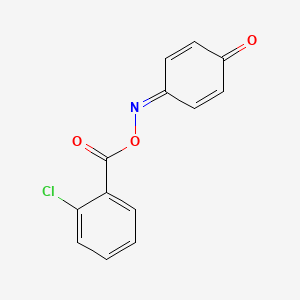
N-(2-methoxyphenyl)-5-(3-nitrophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-5-(3-nitrophenyl)-2-furamide, commonly known as MNFA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential use as a pharmacological agent. MNFA is a furan derivative that has been synthesized through various methods and has been found to exhibit promising biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of MNFA involves its ability to disrupt the microtubule network in cancer cells. Microtubules are involved in cell division, and their disruption leads to the inhibition of cell growth. MNFA binds to the colchicine-binding site on the microtubules, leading to their depolymerization and subsequent disruption.
Biochemical and Physiological Effects
MNFA has been found to exhibit promising biochemical and physiological effects. Studies have shown that MNFA has anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis. Additionally, MNFA has been found to have neuroprotective effects, which may be useful in the treatment of neurological disorders such as Alzheimer's disease.
Advantages and Limitations for Lab Experiments
MNFA has several advantages for lab experiments, including its ability to inhibit cancer cell growth and induce apoptosis. However, MNFA has limitations, including its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on MNFA. One area of focus is the development of more efficient synthesis methods to increase the yield of MNFA. Another area of focus is the optimization of MNFA's pharmacological properties, including its solubility and bioavailability. Additionally, further studies are needed to explore MNFA's potential use in the treatment of other diseases, such as inflammatory and neurological disorders.
Synthesis Methods
MNFA has been synthesized through various methods, including the reaction of 2-methoxybenzoyl chloride and 3-nitrobenzoyl chloride with furfurylamine in the presence of a base. Another method involves the reaction of 2-methoxybenzoyl chloride and 3-nitrobenzoyl chloride with furfurylamine in the presence of a catalyst. The yield of MNFA varies depending on the method used, with yields ranging from 30% to 70%.
Scientific Research Applications
MNFA has been found to exhibit potential as a pharmacological agent, particularly in the treatment of cancer. Studies have shown that MNFA has anti-proliferative effects on various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. MNFA has also been found to induce apoptosis, a programmed cell death, in cancer cells. Additionally, MNFA has been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.
properties
IUPAC Name |
N-(2-methoxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O5/c1-24-16-8-3-2-7-14(16)19-18(21)17-10-9-15(25-17)12-5-4-6-13(11-12)20(22)23/h2-11H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJIUARHUZQCBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)-2-chlorophenyl]-2-thiophenecarboxamide](/img/structure/B5888693.png)
![4-tert-butyl-N'-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5888695.png)


![N-[3-(N-{[2-(2-methoxyphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B5888710.png)
![3-[2-(4-fluorophenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethyl-1-propanamine](/img/structure/B5888718.png)

![6-chloro-2-(2-furyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5888735.png)


![cyclopropyl[1-(2-phenoxyethyl)-1H-indol-3-yl]methanone](/img/structure/B5888766.png)

![N-(3-acetylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5888785.png)
